cyclo[Arg-Cys(1)-Thr-Lys-Ser-Ile-Pro-Pro-Ile-Cys(1)-Phe-Pro-Asp-Gly]
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Overview
Description
Cyclo[Arg-Cys(1)-Thr-Lys-Ser-Ile-Pro-Pro-Ile-Cys(1)-Phe-Pro-Asp-Gly] is a cyclic peptide known for its high affinity to integrins, particularly αvβ3 and αvβ5. These integrins are overexpressed in various solid tumors and tumor neovasculature, making this compound a valuable tool in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[Arg-Cys(1)-Thr-Lys-Ser-Ile-Pro-Pro-Ile-Cys(1)-Phe-Pro-Asp-Gly] typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. The cyclization is achieved through a thiol-maleimide coupling reaction, where the cysteine residues form a disulfide bridge .
Industrial Production Methods
Industrial production of this cyclic peptide often employs automated peptide synthesizers to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification, followed by lyophilization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclo[Arg-Cys(1)-Thr-Lys-Ser-Ile-Pro-Pro-Ile-Cys(1)-Phe-Pro-Asp-Gly] undergoes various chemical reactions, including:
Oxidation: The thiol groups in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The peptide can undergo substitution reactions at specific amino acid residues
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents can be used for substitution reactions
Major Products
The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further biochemical studies .
Scientific Research Applications
Cyclo[Arg-Cys(1)-Thr-Lys-Ser-Ile-Pro-Pro-Ile-Cys(1)-Phe-Pro-Asp-Gly] has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.
Medicine: Explored as a potential therapeutic agent for targeting integrins in cancer treatment.
Industry: Utilized in the development of targeted drug delivery systems, particularly in oncology .
Mechanism of Action
The compound exerts its effects by binding to integrins αvβ3 and αvβ5 on the cell surface. This binding disrupts cell-matrix interactions, inhibiting cell adhesion and migration. The molecular targets include the extracellular matrix proteins and intracellular signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Cyclo(Arg-Gly-Asp-D-Phe-Cys): Another cyclic peptide with similar integrin-binding properties.
Cyclo(Arg-Gly-Asp-D-Tyr-Cys): Modified to include tyrosine for enhanced binding affinity.
Cyclo(Arg-Gly-Asp-D-Trp-Cys): Incorporates tryptophan for increased stability .
Uniqueness
Cyclo[Arg-Cys(1)-Thr-Lys-Ser-Ile-Pro-Pro-Ile-Cys(1)-Phe-Pro-Asp-Gly] is unique due to its specific amino acid sequence, which provides a distinct binding affinity and selectivity for integrins. This makes it particularly effective in targeting tumor cells and neovasculature .
Properties
Molecular Formula |
C67H104N18O18S2 |
---|---|
Molecular Weight |
1513.8 g/mol |
IUPAC Name |
2-[(1R,4S,7S,13S,19S,22S,25S,28S,31R,34S,40S,43S,49S)-25-(4-aminobutyl)-49-benzyl-4,19-bis[(2S)-butan-2-yl]-34-[3-(diaminomethylideneamino)propyl]-28-[(1R)-1-hydroxyethyl]-22-(hydroxymethyl)-3,6,12,18,21,24,27,30,33,36,39,42,48,51-tetradecaoxo-53,54-dithia-2,5,11,17,20,23,26,29,32,35,38,41,47,50-tetradecazapentacyclo[29.20.4.07,11.013,17.043,47]pentapentacontan-40-yl]acetic acid |
InChI |
InChI=1S/C67H104N18O18S2/c1-6-35(3)51-62(99)79-44-33-104-105-34-45(78-55(92)39(20-13-25-71-67(69)70)73-49(88)31-72-54(91)41(30-50(89)90)75-60(97)46-21-14-26-83(46)64(101)42(76-58(44)95)29-38-17-9-8-10-18-38)59(96)82-53(37(5)87)63(100)74-40(19-11-12-24-68)56(93)77-43(32-86)57(94)81-52(36(4)7-2)66(103)85-28-16-23-48(85)65(102)84-27-15-22-47(84)61(98)80-51/h8-10,17-18,35-37,39-48,51-53,86-87H,6-7,11-16,19-34,68H2,1-5H3,(H,72,91)(H,73,88)(H,74,100)(H,75,97)(H,76,95)(H,77,93)(H,78,92)(H,79,99)(H,80,98)(H,81,94)(H,82,96)(H,89,90)(H4,69,70,71)/t35-,36-,37+,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-,52-,53-/m0/s1 |
InChI Key |
QQBRBPSSMDPLLA-GECFALDLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N1)[C@@H](C)CC)CO)CCCCN)[C@@H](C)O)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC2=O)CC6=CC=CC=C6)CC(=O)O)CCCN=C(N)N |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N1)C(C)CC)CO)CCCCN)C(C)O)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C5CCCN5C(=O)C(NC2=O)CC6=CC=CC=C6)CC(=O)O)CCCN=C(N)N |
Origin of Product |
United States |
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